REACTION_CXSMILES
|
O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Fe+2:13].[CH2:14]([N:25]([CH2:30][C:31]([OH:33])=[O:32])[CH2:26][C:27]([OH:29])=[O:28])[CH2:15][N:16]([CH2:21][C:22]([OH:24])=[O:23])[CH2:17][C:18]([OH:20])=[O:19]>>[Fe:13].[CH2:15]([N:16]([CH2:21][C:22]([OH:24])=[O:23])[CH2:17][C:18]([OH:20])=[O:19])[CH2:14][N:25]([CH2:30][C:31]([OH:33])=[O:32])[CH2:26][C:27]([OH:29])=[O:28] |f:0.1.2.3.4.5.6.7.8|
|
Name
|
iron (II) sulfate heptahydrate
|
Quantity
|
1.39 g
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Fe+2]
|
Name
|
|
Quantity
|
1.86 g
|
Type
|
reactant
|
Smiles
|
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
of distilled
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
[Fe]
|
Name
|
|
Type
|
product
|
Smiles
|
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Fe+2:13].[CH2:14]([N:25]([CH2:30][C:31]([OH:33])=[O:32])[CH2:26][C:27]([OH:29])=[O:28])[CH2:15][N:16]([CH2:21][C:22]([OH:24])=[O:23])[CH2:17][C:18]([OH:20])=[O:19]>>[Fe:13].[CH2:15]([N:16]([CH2:21][C:22]([OH:24])=[O:23])[CH2:17][C:18]([OH:20])=[O:19])[CH2:14][N:25]([CH2:30][C:31]([OH:33])=[O:32])[CH2:26][C:27]([OH:29])=[O:28] |f:0.1.2.3.4.5.6.7.8|
|
Name
|
iron (II) sulfate heptahydrate
|
Quantity
|
1.39 g
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Fe+2]
|
Name
|
|
Quantity
|
1.86 g
|
Type
|
reactant
|
Smiles
|
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
of distilled
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
[Fe]
|
Name
|
|
Type
|
product
|
Smiles
|
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Fe+2:13].[CH2:14]([N:25]([CH2:30][C:31]([OH:33])=[O:32])[CH2:26][C:27]([OH:29])=[O:28])[CH2:15][N:16]([CH2:21][C:22]([OH:24])=[O:23])[CH2:17][C:18]([OH:20])=[O:19]>>[Fe:13].[CH2:15]([N:16]([CH2:21][C:22]([OH:24])=[O:23])[CH2:17][C:18]([OH:20])=[O:19])[CH2:14][N:25]([CH2:30][C:31]([OH:33])=[O:32])[CH2:26][C:27]([OH:29])=[O:28] |f:0.1.2.3.4.5.6.7.8|
|
Name
|
iron (II) sulfate heptahydrate
|
Quantity
|
1.39 g
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Fe+2]
|
Name
|
|
Quantity
|
1.86 g
|
Type
|
reactant
|
Smiles
|
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
of distilled
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
[Fe]
|
Name
|
|
Type
|
product
|
Smiles
|
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |